(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a fused bicyclic core with a dimethylaminophenyl group at position 5, a methyl-substituted pyrazole methylene moiety at position 2, and a methyl ester at position 6. Its molecular formula is C25H27N5O3S (molecular weight: 493.6 g/mol) . Thiazolo-pyrimidine derivatives are pharmacologically significant, with reported activities in antimicrobial, anticancer, and anti-inflammatory contexts .
Properties
IUPAC Name |
methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-7-28-15(3)17(13-25-28)12-19-22(30)29-21(16-8-10-18(11-9-16)27(4)5)20(23(31)32-6)14(2)26-24(29)33-19/h8-13,21H,7H2,1-6H3/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAINIOHSZRPACM-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of AK-968/41025071 is the mammalian target of rapamycin (mTOR) . mTOR is a crucial component of the PI3K/Akt/mTOR signaling pathway, which plays a significant role in regulating cellular metabolism, proliferation, and apoptosis.
Mode of Action
AK-968/41025071 acts as an inhibitor of mTOR . It binds to the mTOR kinase, leading to a decrease in its activity. The inhibition rate of this compound on mTOR kinase is reported to be 70.62%.
Biochemical Pathways
The compound primarily affects the PI3K/Akt/mTOR signaling pathway . By inhibiting mTOR, AK-968/41025071 disrupts this pathway, leading to altered cellular metabolism, reduced cell proliferation, and increased apoptosis.
Result of Action
AK-968/41025071 has demonstrated significant anti-tumor activity. It markedly inhibited the proliferation of MCF-7 cells (a breast cancer cell line) in a dose- and time-dependent manner. The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, was found to be 7.49 ± 0.87 μM.
Biological Activity
The compound (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel derivative of thiazolo[3,2-a]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, potential as an antitumor agent, and other pharmacological properties.
Overview of Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidines have garnered significant attention due to their antitumor , antimicrobial , anti-inflammatory , and antidiabetic properties. These compounds often function as inhibitors of various biological pathways and have shown promise in treating different types of cancer and infectious diseases . The structural diversity provided by substituents on the thiazolo and pyrimidine rings contributes to their varied biological activities.
Synthesis and Characterization
The synthesis of the compound involves several steps, typically beginning with the formation of the thiazolo[3,2-a]pyrimidine core followed by functionalization at specific positions to enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure .
Cytotoxicity Studies
Cytotoxicity assays are crucial in determining the potential of this compound against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference Drug | Comparison |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 4.34 ± 0.98 | Sorafenib | Higher efficacy than Sorafenib |
| SiHa (Cervical Cancer) | 4.46 ± 0.53 | - | Comparable to leading compounds |
| PC3 (Prostate Cancer) | 2.13 ± 0.80 | - | Significant cytotoxicity observed |
In vitro studies indicate that this compound exhibits potent cytotoxic effects on MCF-7 and SiHa cell lines with IC50 values significantly lower than those of established chemotherapeutics like Sorafenib . The selectivity index suggests that while it is effective against cancer cells, it shows lower toxicity to normal cell lines such as HEK293T .
The mechanism by which this compound exerts its cytotoxic effects may involve inhibition of tubulin polymerization or modulation of apoptotic pathways. Molecular docking studies have suggested that it binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .
Additional Pharmacological Activities
Beyond its anticancer properties, derivatives of thiazolo[3,2-a]pyrimidine have been reported to exhibit:
- Antimicrobial Activity : Moderate activity against various bacterial strains has been documented.
- Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation markers in vitro.
- Antidiabetic Properties : Certain compounds within this class have demonstrated inhibitory effects on enzymes related to glucose metabolism .
Case Studies
Recent literature highlights several case studies involving thiazolo[3,2-a]pyrimidine derivatives:
- Antitumor Efficacy : A study demonstrated that a closely related compound showed a two-fold increase in cytotoxicity against M-HeLa cells compared to standard treatments .
- Multifunctional Activity : A series of thiazolo[3,2-a]pyrimidines were evaluated for their antimicrobial and anti-inflammatory properties alongside their anticancer potential, indicating a broad spectrum of activity that could be harnessed for therapeutic applications .
Scientific Research Applications
The compound (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material sciences.
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives in anticancer therapy. The structural features of the compound suggest it may inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar thiazole and pyrimidine frameworks have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The incorporation of a dimethylamino group and a pyrazole moiety in the compound enhances its interaction with microbial targets. Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further investigated for its potential as an antimicrobial agent .
Neuropharmacological Effects
The dimethylamino group is known for its role in enhancing the lipophilicity of compounds, which may facilitate blood-brain barrier penetration. Preliminary studies indicate that similar compounds can exhibit neuroprotective effects, potentially making this derivative a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values suggest potent activity that warrants further investigation through in vivo studies .
- Animal Models : Preliminary animal studies using related thiazolo-pyrimidine compounds have shown reduced tumor sizes when administered at specific dosages, indicating potential therapeutic efficacy in vivo .
Synthesis of Novel Materials
The unique chemical structure allows for the potential synthesis of novel polymers or materials with specific electronic properties. The thiazolo-pyrimidine framework can be utilized in creating materials for electronic devices or sensors due to its stability and conductivity properties .
Photophysical Properties
Research into the photophysical properties of similar compounds suggests they may have applications in photodynamic therapy (PDT) or as fluorescent markers in biological imaging. The ability to absorb specific wavelengths of light could be harnessed for targeted therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s structural analogs differ primarily in:
Ester substituents (methyl vs. ethyl).
Aromatic substituents (e.g., dimethylaminophenyl vs. chlorophenyl or trimethoxybenzylidene).
Heterocyclic moieties (pyrazole vs. indole or substituted thiazole).
Comparative Analysis
Functional Implications
- Ester Groups : Methyl esters (target compound) may confer higher metabolic stability compared to ethyl esters, which are more lipophilic .
- Aromatic Substituents: The dimethylaminophenyl group (electron-donating) enhances solubility and may facilitate receptor binding .
- Heterocyclic Moieties : Pyrazole (target) vs. indole () influences π-π stacking and hydrogen-bonding interactions. Indole derivatives show stronger affinity for biological targets due to planar aromatic systems .
Preparation Methods
Formation of Dihydropyrimidine-2-thione
A mixture of methyl acetoacetate (10 mmol), 4-(dimethylamino)benzaldehyde (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) undergoes fusion at 80°C for 4–6 hours in glacial acetic acid. The product, methyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate , precipitates upon cooling and is recrystallized from ethanol (yield: 82–85%).
Cyclization to Thiazolopyrimidine
The dihydropyrimidine-2-thione intermediate reacts with chloroacetonitrile (1.5 eq) in N,N-dimethylformamide (DMF) under reflux for 10 hours. This step forms the thiazole ring via nucleophilic substitution, yielding methyl 3-amino-5-(4-(dimethylamino)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (mp: 172–174°C, yield: 70%).
Structural and Reaction Optimization
Stereochemical Control
The E-configuration of the methylene bridge is confirmed by NOESY NMR , showing no coupling between the pyrazole methyl and thiazolopyrimidine protons. Reaction conditions (e.g., acidic vs. basic catalysts) influence isomer prevalence, with acetic acid favoring the E-isomer.
Solvent and Catalyst Screening
Comparative studies reveal that ethanol with ammonium acetate achieves higher yields (68%) than DMF or toluene. Catalysts like piperidine or morpholine result in side reactions, reducing purity.
Analytical Characterization
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Byproduct Formation : Competing imine linkages may form during condensation. Using excess ammonium acetate suppresses this.
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Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions. Maintaining pH < 7 during workup preserves integrity.
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Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves closely eluting isomers .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethanol vs. DMF) affects reaction rates and byproduct formation.
- Temperature control during cyclization (80–100°C) minimizes side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity to >95% .
What spectroscopic and crystallographic methods are most effective for structural confirmation?
Basic Research Question
Spectroscopic Techniques :
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) groups .
- NMR :
- ¹H NMR : Methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and pyrazole CH (δ 7.3–7.5 ppm) .
- ¹³C NMR : Distinct signals for carbonyl carbons (δ 165–175 ppm) and sp² carbons (δ 110–150 ppm) .
Crystallography :
- Single-crystal X-ray diffraction (SXRD) with SHELX software resolves stereochemistry and validates the (E)-configuration of the exocyclic double bond .
Q. Reactivity Studies :
- DFT Calculations : HOMO-LUMO gaps (ΔE ~4.5 eV) suggest moderate electrophilicity, favoring reactions with soft nucleophiles (e.g., thiols) .
- Kinetic Experiments : Substituent bulkiness reduces reaction rates in SNAr mechanisms by 30–50% compared to unsubstituted analogs .
What strategies optimize experimental design for structure-activity relationship (SAR) studies?
Advanced Research Question
Fragment-Based Design : Replace the pyrazole group with bioisosteres (e.g., triazoles) to assess impact on biological activity .
Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases), prioritizing substituents with favorable ΔG values (< -8 kcal/mol) .
Parallel Synthesis : Generate analogs with systematic variations (e.g., –OCH₃, –NO₂) to correlate electronic effects with activity .
Example SAR Finding :
In pyrazolo-thiazolo-pyrimidine hybrids, electron-withdrawing groups at the phenyl ring enhance antimicrobial activity (MIC: 2–8 μg/mL) compared to electron-donating groups (MIC: 16–32 μg/mL) .
How are synthetic byproducts characterized, and what mechanistic insights do they provide?
Advanced Research Question
Byproduct Identification :
Q. Mechanistic Insights :
- Byproducts like 7-methyl-3-oxo-2,3-dihydrothiazole suggest competing cyclization pathways under acidic conditions .
- Kinetic trapping experiments (quenching at 30-second intervals) reveal intermediates, guiding optimization of reaction time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
